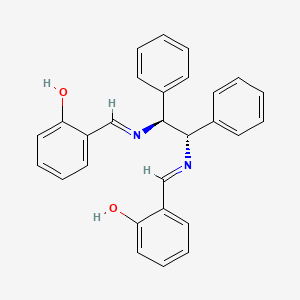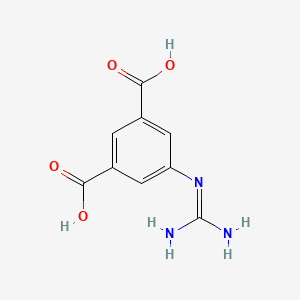
5-Guanidinoisophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Guanidinoisophthalic acid is a chemical compound with the molecular formula C9H9N3O4 It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a guanidino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Guanidinoisophthalic acid typically involves the introduction of a guanidino group to isophthalic acid. One common method is the reaction of isophthalic acid with an activated guanidine precursor. This can be achieved through the use of thiourea derivatives as guanidylating agents, which react with isophthalic acid under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Guanidinoisophthalic acid can undergo various chemical reactions, including:
Oxidation: The guanidino group can be oxidized to form different oxidation states.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: The guanidino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the guanidino group, while substitution reactions can produce a wide range of derivatives .
Aplicaciones Científicas De Investigación
5-Guanidinoisophthalic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Guanidinoisophthalic acid involves its interaction with specific molecular targets and pathways. The guanidino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. This can lead to changes in enzyme activity, protein conformation, and cellular signaling pathways .
Comparación Con Compuestos Similares
- Guanidinosuccinic acid
- Guanidinoacetic acid
- Guanidinoacrylic acid
Comparison: 5-Guanidinoisophthalic acid is unique due to its specific structure, which includes both a guanidino group and an isophthalic acid moiety. This combination imparts distinct chemical and biological properties, making it different from other guanidine derivatives. For example, guanidinosuccinic acid and guanidinoacetic acid have different structural features and, consequently, different reactivity and applications .
Propiedades
Fórmula molecular |
C9H9N3O4 |
|---|---|
Peso molecular |
223.19 g/mol |
Nombre IUPAC |
5-(diaminomethylideneamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H9N3O4/c10-9(11)12-6-2-4(7(13)14)1-5(3-6)8(15)16/h1-3H,(H,13,14)(H,15,16)(H4,10,11,12) |
Clave InChI |
HUTYZJFJRWPOHC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(=O)O)N=C(N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


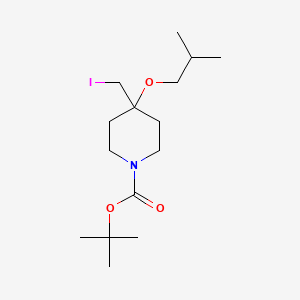
![3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B15203457.png)
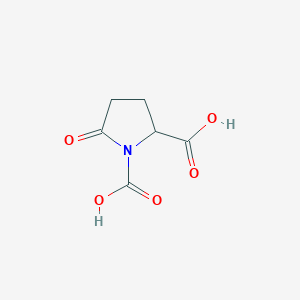
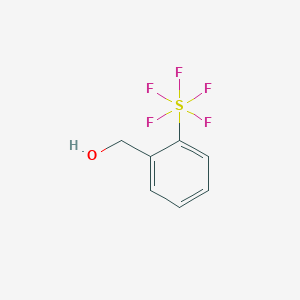
![[3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B15203471.png)


![3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15203486.png)
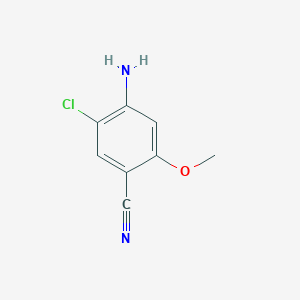
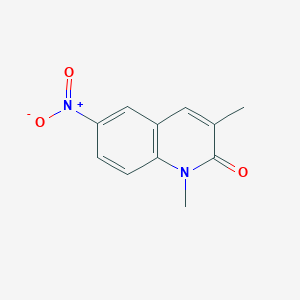
![Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B15203505.png)

![Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15203521.png)
